Cas no 579-64-6 (2-(3-chloro-2-methylphenoxy)acetic acid)

2-(3-chloro-2-methylphenoxy)acetic acid structure
579-64-6 structure
Product name:2-(3-chloro-2-methylphenoxy)acetic acid
CAS No:579-64-6
MF:C9H9ClO3
Molecular Weight:200.618962049484
CID:4655427
PubChem ID:21515018

2-(3-chloro-2-methylphenoxy)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-chloro-2-methylphenoxy)acetic Acid
    • EN300-80898
    • Z1209414269
    • 2-(3-chloro-2-methylphenoxy)aceticacid
    • 579-64-6
    • CS-0262017
    • SCHEMBL1887192
    • GLSHQWWBXCWJDK-UHFFFAOYSA-N
    • AKOS033199782
    • (3-Chloro-2-methylphenoxy)acetic acid
    • 3-CHLORO-2-METHYLPHENOXYACETIC ACID
    • DTXSID40615430
    • 94323-49-6
    • G47199
    • 2-(3-chloro-2-methylphenoxy)acetic acid
    • インチ: 1S/C9H9ClO3/c1-6-7(10)3-2-4-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
    • InChIKey: GLSHQWWBXCWJDK-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1C)OCC(=O)O

計算された属性

  • 精确分子量: 200.0240218g/mol
  • 同位素质量: 200.0240218g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 184
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • XLogP3: 2.5

2-(3-chloro-2-methylphenoxy)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01086744-1g
2-(3-Chloro-2-methylphenoxy)acetic acid
579-64-6 97%
1g
¥2737.0 2024-04-18
TRC
C376915-100mg
2-(3-chloro-2-methylphenoxy)acetic Acid
579-64-6
100mg
$ 230.00 2022-04-01
Enamine
EN300-80898-0.05g
2-(3-chloro-2-methylphenoxy)acetic acid
579-64-6 95.0%
0.05g
$94.0 2025-03-21
Enamine
EN300-80898-0.1g
2-(3-chloro-2-methylphenoxy)acetic acid
579-64-6 95.0%
0.1g
$140.0 2025-03-21
Aaron
AR01AK8E-50mg
2-(3-Chloro-2-methylphenoxy)acetic acid
579-64-6 97%
50mg
$87.00 2025-02-09
A2B Chem LLC
AV71298-100mg
2-(3-chloro-2-methylphenoxy)acetic acid
579-64-6 95%
100mg
$183.00 2024-04-19
A2B Chem LLC
AV71298-5g
2-(3-chloro-2-methylphenoxy)acetic acid
579-64-6 95%
5g
$1560.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1332687-5g
2-(3-Chloro-2-methylphenoxy)acetic acid
579-64-6 97%
5g
¥12492.00 2024-05-08
Aaron
AR01AK8E-2.5g
2-(3-Chloro-2-methylphenoxy)acetic acid
579-64-6 97%
2.5g
$758.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1332687-500mg
2-(3-Chloro-2-methylphenoxy)acetic acid
579-64-6 97%
500mg
¥2927.00 2024-05-08

2-(3-chloro-2-methylphenoxy)acetic acid 関連文献

  • 1. Synthesis of the anion [Ru3H(μ3-PPh)(CO)9]– and its reactions with complexes of Re, Rh, Ir, Cu, Ag, and Au to give heterometallic clusters containing a triruthenium unit: crystal structures of the complexes [Ru3Rh2(μ4-PPh)(CO)13(PEt3)] and [Ru3{μ-Au(PMe2Ph)}(μ-H)(μ3-PPh)(CO)9]
    Martin J. Mays,Paul R. Raithby,Philip L. Taylor,Kim Henrick J. Chem. Soc. Dalton Trans. 1984 959

2-(3-chloro-2-methylphenoxy)acetic acidに関する追加情報

Comprehensive Overview of 2-(3-Chloro-2-methylphenoxy)acetic Acid (CAS No. 579-64-6): Properties, Applications, and Industry Insights

2-(3-Chloro-2-methylphenoxy)acetic acid (CAS 579-64-6) is a specialized organic compound with a molecular formula of C9H9ClO3. This chlorinated phenoxyacetic acid derivative has garnered attention in agrochemical, pharmaceutical, and chemical research due to its unique structural properties. The compound features a chloro-methyl-substituted phenoxy group linked to an acetic acid moiety, which contributes to its reactivity and functional versatility.

In recent years, the demand for high-purity 579-64-6 has increased, driven by its role as a key intermediate in synthesizing crop protection agents and specialty chemicals. Researchers frequently search for "2-(3-chloro-2-methylphenoxy)acetic acid synthesis" or "CAS 579-64-6 solubility data," reflecting growing interest in its physicochemical characteristics. The compound's logP value (approximately 2.8) and moderate water solubility (0.5–1.2 g/L at 25°C) make it suitable for formulations requiring controlled release properties.

The agrochemical industry extensively studies 579-64-6 for its potential as a herbicide precursor. Its molecular structure allows selective interaction with plant enzyme systems, particularly in auxin-like growth regulators. Current research explores its derivatization into ester formulations with improved leaf permeability—a hot topic in "green chemistry for agriculture" discussions. Environmental degradation studies show the compound undergoes photolytic cleavage under UV light, addressing concerns about "sustainable pesticide development."

Analytical methods for 2-(3-chloro-2-methylphenoxy)acetic acid quantification have evolved with advancements in HPLC-MS techniques. Laboratories frequently search for "CAS 579-64-6 analytical standards" to support quality control protocols. The compound exhibits characteristic UV absorption maxima at 228 nm and 278 nm, facilitating detection in complex matrices. Recent publications highlight its chromatographic separation using reversed-phase C18 columns with 0.1% formic acid mobile phases.

Material safety data for 579-64-6 indicate standard laboratory precautions—gloves and eye protection—are sufficient for handling. The scientific community shows increasing interest in its structure-activity relationships, particularly how the chloro-methyl substitution pattern influences biological activity. Patent analyses reveal growing IP activity around "phenoxyacetic acid derivatives" for plant growth modulation, with 579-64-6 appearing in several recent applications.

From a commercial perspective, 2-(3-chloro-2-methylphenoxy)acetic acid manufacturers emphasize batch-to-batch consistency and low heavy metal content—key purchasing factors for industrial buyers. The global market sees steady demand from specialty chemical producers in Europe and Asia, with purity specifications typically ranging from 97% to 99.5%. Regulatory compliance documentation, including REACH registration dossiers for 579-64-6, remains a frequently requested item in B2B transactions.

Emerging applications in bioconjugation chemistry have expanded the relevance of CAS 579-64-6. Its carboxylic acid functionality enables covalent bonding with amine-containing biomolecules, making it valuable for developing targeted delivery systems. This aligns with current trends in "precision agrochemicals" and "smart formulation technologies"—topics generating significant academic and commercial interest.

Storage recommendations for 2-(3-chloro-2-methylphenoxy)acetic acid suggest keeping the material in amber glass containers at temperatures below 30°C to prevent thermal degradation. Stability studies indicate the compound maintains >95% purity for 24 months under these conditions. These parameters are critical for researchers investigating "long-term stability of agrochemical intermediates"—a common query in technical forums.

The future outlook for 579-64-6 appears promising, with innovation focusing on green synthesis routes using catalytic methods to reduce organic solvent consumption. This responds to industry demands for "environmentally benign chemical production" processes. As regulatory pressures increase globally, the development of bio-based alternatives to traditional phenoxy acids may create new opportunities for structurally optimized derivatives of this compound.

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